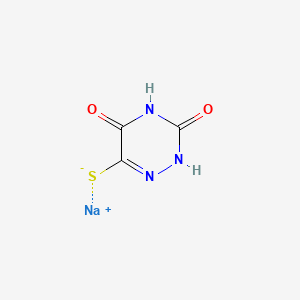

5-Mercapto-6-azauracil sodium salt

説明

5-Mercapto-6-azauracil sodium salt is a synthetic nucleoside analog known for its potential therapeutic applications in cancer and viral infections. It is a derivative of 6-azauracil, a compound that has been studied for its biological activities . The molecular formula of this compound is C3H4N3NaO2S, and its molecular weight is 169.14 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-6-azauracil sodium salt typically involves the reaction of 6-azauracil with sodium nitrite, followed by treatment with copper(I) chloride or copper(I) bromide in the presence of hydrochloric acid or hydrobromic acid. This reaction yields 2-chloro and 2-bromo derivatives in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

5-Mercapto-6-azauracil sodium salt undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium nitrite and copper(I) halides are commonly used.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives such as 2-chloro and 2-bromo compounds.

科学的研究の応用

Scientific Research Applications

1. Biochemical Research Tool

5-Mercapto-6-azauracil sodium salt is utilized as a research tool in various biochemical studies. Its ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis and repair, makes it valuable for investigating nucleic acid metabolism and cancer biology.

2. Antimicrobial Activity

Research indicates that derivatives of 6-azauracil, including this compound, exhibit antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These properties suggest potential applications in developing new antimicrobial agents .

3. Anticancer Research

The compound has been explored for its anticancer potential, particularly in targeting thymidylate synthase, similar to other nucleoside analogs like 5-Fluorouracil. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in cancer therapies .

Therapeutic Applications

1. Treatment of Eosinophil-Dependent Inflammatory Diseases

Recent patents highlight the use of this compound derivatives as inhibitors of interleukin-5 (IL-5), which is implicated in eosinophil-dependent inflammatory diseases such as asthma and allergic rhinitis. These derivatives may provide therapeutic benefits by modulating immune responses .

2. Potential in Autoimmune Disorders

Given its biological activity, there is potential for this compound to be explored in treating autoimmune disorders where dysregulated nucleic acid metabolism contributes to disease pathology .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Uracil | Base structure | Natural nucleobase in RNA |

| 5-Fluorouracil | Fluorinated derivative | Anticancer drug targeting thymidylate synthase |

| 6-Azauracil | Aza derivative | Exhibits antiviral properties |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various nucleoside analogs, this compound demonstrated significant inhibition of cell growth in leukemia cell lines. The mechanism was attributed to its action on thymidylate synthase, leading to impaired DNA synthesis .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited dose-dependent inhibition, suggesting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 5-Mercapto-6-azauracil sodium salt involves its incorporation into nucleic acids, where it acts as an antagonist of uracil. This incorporation disrupts nucleic acid metabolism and inhibits the synthesis of RNA and DNA . The compound targets enzymes involved in pyrimidine biosynthesis, leading to the accumulation of nucleic acid metabolites and inhibition of cell proliferation .

類似化合物との比較

Similar Compounds

6-Azauracil: A precursor to 5-Mercapto-6-azauracil sodium salt, known for its biological activities.

5-Mercapto-1,2,4-triazoles: Compounds with similar thiol groups, used in the synthesis of semisynthetic penicillins.

Uniqueness

This compound is unique due to its dual functionality as a nucleoside analog and a thiol-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for scientific research and therapeutic applications .

生物活性

5-Mercapto-6-azauracil sodium salt is a synthetic nucleoside analog derived from 6-azauracil, known for its potential therapeutic applications in treating cancer and viral infections. This compound exhibits significant biological activity, particularly in the modulation of nucleic acid metabolism and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

- Inhibition of Nucleotide Metabolism : The compound interferes with nucleotide synthesis by inhibiting enzymes involved in the purine and pyrimidine pathways. It has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH) , which plays a crucial role in the de novo synthesis of purines, leading to reduced levels of guanosine triphosphate (GTP) and uridine triphosphate (UTP) in cells .

- Resistance Mechanism : In studies involving Saccharomyces cerevisiae, this compound has demonstrated the ability to confer resistance to 6-azauracil, suggesting a mechanism where it alters nucleoside pools and affects the detoxification processes mediated by specific enzymes .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Its efficacy has been attributed to:

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, a process that is crucial for eliminating malignant cells. This effect is often enhanced when used in combination with other chemotherapeutic agents .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest, particularly at the G1 phase, thereby inhibiting cancer cell proliferation .

Antiviral Activity

The compound also shows promise as an antiviral agent. Its mechanism involves:

- Inhibition of Viral Replication : By disrupting nucleotide metabolism, this compound can inhibit viral RNA synthesis, making it a potential candidate for treating viral infections .

Case Studies

- Leukemia Cell Lines : A study demonstrated that this compound exhibited significant antiproliferative activity against human leukemia cell lines, outperforming many conventional treatments. The compound's ability to penetrate cell membranes was enhanced due to its hydrophobic properties, facilitating better therapeutic outcomes .

- Combination Therapies : Clinical trials have explored the use of this compound in combination with other drugs, revealing synergistic effects that improve overall efficacy against resistant cancer types. For instance, combinations with doxorubicin have shown enhanced cytotoxicity in vitro .

Data Table on Biological Activity

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Nucleotide Metabolism Inhibition | Impacts IMPDH and other enzymes | Reduces GTP and UTP levels |

| Antiproliferative Activity | Induces apoptosis and cell cycle arrest | Decreases cancer cell proliferation |

| Antiviral Effects | Disrupts viral RNA synthesis | Inhibits viral replication |

特性

IUPAC Name |

sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRSVSYWNNTVKO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397205 | |

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20029-35-0 | |

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。